Threonic acid

Description

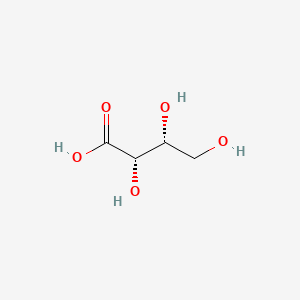

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2,3,4-trihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIJQSOTBSSVTP-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192337 | |

| Record name | Threonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20246-26-8, 3909-12-4 | |

| Record name | (2S,3R)-2,3,4-Trihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3909-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003909124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Threonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THREONIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTD0MI8XRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

threonic acid synthesis from ascorbic acid mechanism

An in-depth technical guide to the synthesis of L-Threonic Acid from L-Ascorbic Acid, focusing on the hydrogen peroxide-mediated oxidation mechanism. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

L-Threonic acid, a four-carbon sugar acid and a primary metabolite of L-ascorbic acid (Vitamin C), is a compound of significant interest in biomedical research.[1] It is a component of Magnesium L-threonate, a compound noted for its ability to enhance brain bioavailability of magnesium, thereby supporting cognitive function and neuronal plasticity.[1] The synthesis of L-threonic acid from the readily available and biocompatible precursor, L-ascorbic acid, is a key process for obtaining this valuable molecule. This guide details the predominant chemical mechanism for this conversion—oxidative cleavage by hydrogen peroxide—and provides established experimental protocols and quantitative data derived from key literature.

Core Reaction Mechanism

The synthesis of L-threonic acid from L-ascorbic acid proceeds via oxidative cleavage. The most documented pathway involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent, which fragments the six-carbon ascorbic acid molecule.[2][3]

The process unfolds in several key stages:

-

Initial Oxidation : L-ascorbic acid is first oxidized to L-dehydroascorbic acid (DHA).[2][3] This initial step is a reversible two-electron oxidation.

-

Hydrolysis : The resulting DHA is unstable in aqueous solutions and undergoes irreversible hydrolysis of its lactone ring to form 2,3-diketo-L-gulonic acid (DKG).[3] Studies have shown that both DHA and DKG are more susceptible to further oxidation by hydrogen peroxide than the parent ascorbic acid.[3]

-

Oxidative Cleavage : The critical step is the oxidative cleavage of the DKG molecule's carbon backbone. This cleavage occurs at the C2-C3 bond, splitting the six-carbon intermediate into two fragments.[1]

-

Product Formation : The cleavage results in a four-carbon fragment and a two-carbon fragment. The four-carbon fragment, derived from carbons 3, 4, 5, and 6 of the original ascorbic acid molecule, is L-threonic acid.[1] The two-carbon fragment is typically oxalic acid.[1]

This multi-step transformation effectively converts the vitamin C molecule into L-threonic acid through a series of oxidation, hydrolysis, and carbon-carbon bond cleavage events.

Quantitative Data Summary

The synthesis can be optimized to produce either L-threonic acid salts directly or the free acid after a desalting step. A patented method highlights a significant improvement in reaction time, reducing it from a traditional 36 hours to 3-6 hours through the use of a metal hydroxide (B78521) salifying agent.[4] The following table summarizes quantitative parameters from specific examples provided in the literature.

| Parameter | Example 1: L-Threonic Acid Sodium Salt | Example 2: L-Threonic Acid (from Calcium Salt) | Reference |

| Starting Material | 10 kg L-Ascorbic Acid | 10 kg L-Ascorbic Acid | [4] |

| Solvent | 200 L Deionized Water | 200 L Deionized Water | [4] |

| Oxidizing Agent | 13 L of 30% H₂O₂ | 12 L of 35% H₂O₂ | [4] |

| Salifying Agent | 3 kg Sodium Hydroxide | 4.5 kg Calcium Hydroxide | [4] |

| Reaction Temperature | 35 °C | 35 °C | [4] |

| Reaction Time | 3 hours | 3 hours | [4] |

| Final Product | L-Threonic Acid Sodium Salt | L-Threonic Acid | [4] |

| Reported Yield | 55% | 43% | [4] |

| Product Purity | 99% | >99% | [4] |

Experimental Protocols

The following protocols are adapted from the method disclosed in patent CN102875362A, which details a robust and efficient synthesis.[4]

Protocol for the Synthesis of L-Threonic Acid Sodium Salt

-

Reactant Preparation : In a suitable reaction vessel, dissolve 10 kg of L-ascorbic acid in 200 L of deionized water.

-

Initiation of Oxidation : To the solution, add 13 L of 30% hydrogen peroxide. Maintain the temperature at or below 20 °C during this addition.

-

Salification and Reaction : Slowly add 3 kg of sodium hydroxide to the mixture. The temperature of the reaction should be controlled at 35 °C.

-

Reaction Monitoring : Maintain the reaction at 35 °C for a total of 3 hours.

-

Quenching and Purification : After the reaction period, add activated carbon to the solution and heat to remove residual molecular oxygen.

-

Isolation : Filter the hot solution. Concentrate the filtrate under reduced pressure until a syrupy consistency is achieved.

-

Crystallization : Add 20 L of ethanol (B145695) to the concentrate and heat to dissolve. Allow the solution to cool to room temperature and crystallize over 24 hours to obtain the L-threonic acid sodium salt product.

Protocol for the Synthesis of L-Threonic Acid (via Calcium Salt)

-

Reactant Preparation : Dissolve 10 kg of L-ascorbic acid in 200 L of deionized water in a suitable reaction vessel.

-

Initiation of Oxidation : Add 12 L of 35% hydrogen peroxide to the solution, ensuring the temperature does not exceed 20 °C.

-

Salification and Reaction : Slowly introduce 4.5 kg of calcium hydroxide. Control the reaction temperature at 35 °C.

-

Reaction Monitoring : Let the reaction proceed for 3 hours at 35 °C.

-

Quenching : Add catalase to the solution to decompose any excess hydrogen peroxide, thereby removing residual molecular oxygen.

-

Isolation : Filter the solution. Concentrate the filtrate to a syrupy form.

-

Crystallization : Add 20 L of ethanol and heat for dissolution. Allow the solution to crystallize at room temperature for 24 hours to yield the product. Note: This method yields the calcium salt, which can be used as is or further processed (e.g., via ion exchange) to obtain the free L-threonic acid.

References

The Biochemical Journey of L-Threonic Acid: A Key Metabolite of Vitamin C

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Threonic acid, a four-carbon sugar acid, is a primary and naturally occurring metabolite of L-ascorbic acid (Vitamin C) degradation in both plants and animals.[1][2] While often viewed as a simple breakdown product, emerging research has illuminated the significant biological roles of L-threonic acid and its salts, particularly in neuroscience and bone health.[1][2] This technical guide provides a comprehensive overview of the formation, physiological significance, and analytical methodologies related to L-threonic acid, tailored for researchers, scientists, and professionals in drug development.

Formation of L-Threonic Acid from Vitamin C

The catabolism of Vitamin C is a complex process that yields several metabolites, with L-threonic acid being a major product. The primary pathway involves the oxidative cleavage of the L-ascorbic acid molecule.

The process begins with the oxidation of L-ascorbic acid to dehydroascorbic acid (DHA). The subsequent key step is the cleavage of the carbon-carbon bond between C2 and C3 of the ascorbate (B8700270) molecule.[1] This cleavage results in the formation of a four-carbon fragment, L-threonic acid (derived from carbons 3, 4, 5, and 6 of the original ascorbic acid), and a two-carbon fragment, which typically becomes oxalic acid.[1] In plants, this pathway can proceed through a novel intermediate, 4-O-oxalyl-L-threonate, which is then hydrolyzed to yield L-threonic acid and oxalate.[3]

Below is a diagram illustrating the principal metabolic pathway for the degradation of Vitamin C to L-threonic acid.

Caption: Metabolic pathway of L-ascorbic acid to L-threonic acid.

Physiological Roles and Therapeutic Potential

L-threonic acid is not merely a catabolic byproduct; it and its salts have demonstrated significant biological activities. It is a normal component of human blood, aqueous humour, and cerebrospinal fluid.[4][5]

-

Enhancement of Vitamin C and Mineral Bioavailability: Salts of L-threonic acid, such as calcium L-threonate and magnesium L-threonate, have been developed as supplements. There is evidence that the L-threonate moiety can enhance the uptake and bioavailability of these essential minerals.[1]

-

Bone Health: Calcium L-threonate has been investigated for its potential role in preventing and treating osteoporosis. Studies suggest it may stimulate collagen synthesis in osteoblasts and inhibit bone resorption.[1]

-

Cognitive Function: Magnesium L-threonate (MgT) has garnered significant attention for its ability to cross the blood-brain barrier and elevate magnesium levels in the brain.[3][6] Research indicates that MgT can increase synaptic density, which is crucial for learning and memory, and may help reverse aspects of brain aging.[1][6]

A proposed signaling pathway for the action of magnesium L-threonate on synaptic density is outlined below.

Caption: Signaling pathway of Magnesium L-threonate in neurons.

Quantitative Data Summary

Quantitative analysis is crucial for understanding the pharmacokinetics and physiological concentrations of L-threonic acid. The following tables summarize key data from scientific literature.

Table 1: Endogenous and Pharmacokinetic Plasma Concentrations of L-Threonic Acid

| Parameter | Value | Species | Notes | Reference |

| Normal Endogenous Plasma Level | 28.1 ± 2.4 µM (3.8 ± 0.4 µg/mL) | Human | Analysis of 28 healthy subjects. | [7] |

| Cmax (675 mg single dose) | 13.0 ± 3.4 mg/L | Human | Oral administration of calcium L-threonate. | [4][8] |

| Cmax (2025 mg single dose) | 32.3 ± 10.0 mg/L | Human | Oral administration of calcium L-threonate (fasted). | [4][8] |

| Cmax (4050 mg single dose) | 49.9 ± 12.3 mg/L | Human | Oral administration of calcium L-threonate. | [4][8] |

| Tmax (single dose) | ~2.0 hours | Human | Across various single doses. | [4][8] |

| t1/2 (half-life) | ~2.5 hours | Human | Mean across single dose groups. | [4][8] |

Table 2: Pharmacokinetic Parameters of L-Threonate after a Single Oral Dose of Calcium L-Threonate in Healthy Volunteers

| Dose (mg) | AUC₀₋ₜ (h·mg/L) | AUC₀₋∞ (h·mg/L) | Urinary Excretion (0-24h, % of dose) | Reference |

| 675 | 58.7 ± 15.6 | 65.5 ± 17.0 | 5.9% (mean) | [4][8] |

| 2025 (fasted) | 141.5 ± 40.8 | 152.9 ± 46.5 | 5.9% (mean) | [4][8] |

| 4050 | 258.1 ± 58.1 | 277.6 ± 65.9 | 5.9% (mean) | [4][8] |

Note: Absorption of L-threonate was found to be enhanced by food intake. In the 2025 mg dose group, mean Cmax increased from 32.3 to 39.1 mg/L and mean AUC₀₋∞ increased from 152.9 to 203.6 h·mg/L in fed versus fasted subjects.[8]

Experimental Protocols

Quantification of L-Threonic Acid in Human Plasma and Urine by HPLC-MS/MS

This section details a representative methodology for the sensitive and specific quantification of L-threonic acid in biological matrices, based on published methods.[7][9]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of methanol.

-

Vortex the mixture vigorously for 3 minutes to precipitate proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for injection.

-

For urine samples, a simple dilution with mobile phase (e.g., 1:10) followed by centrifugation is typically sufficient.

2. Chromatographic Conditions

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., YMC J'Sphere C18, or equivalent).

-

Mobile Phase: An isocratic mixture of methanol, acetonitrile, and 10mM ammonium (B1175870) acetate (B1210297) (e.g., 20:5:75, v/v/v).

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Ambient or controlled at 25°C.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple-quadrupole tandem mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the transition of the parent ion to the product ion for L-threonic acid: m/z 134.5 → 74.7.

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument to maximize signal intensity for the specified transition.

4. Calibration and Quantification

-

Prepare calibration standards by spiking known concentrations of L-threonic acid into a blank matrix (e.g., charcoal-stripped plasma).

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Process standards and QCs alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area response against the concentration.

-

Determine the concentration of L-threonic acid in the unknown samples by interpolating their peak area responses from the calibration curve.

The following diagram illustrates the experimental workflow for this protocol.

Caption: Experimental workflow for plasma L-threonic acid analysis.

Conclusion and Future Directions

L-threonic acid, once considered a minor metabolite of Vitamin C, is now recognized for its intrinsic biological activities and as a crucial component of novel therapeutic and supplementary compounds. Its role in enhancing mineral bioavailability and modulating neuronal function underscores the need for continued research. For professionals in drug development, the favorable pharmacokinetic profile and safety of L-threonate salts present opportunities for developing new treatments for cognitive and bone-related disorders. Future research should focus on further elucidating the downstream molecular targets of L-threonic acid, exploring its therapeutic efficacy in a broader range of clinical populations, and optimizing analytical methods for its detection in diverse biological tissues.

References

- 1. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-threonic Acid|High-Purity Reagent|RUO [benchchem.com]

- 3. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 4. mdpi.com [mdpi.com]

- 5. Showing Compound Threonic acid (FDB022331) - FooDB [foodb.ca]

- 6. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS method with chemical derivatization for quantitation of L-threonate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of D-Threonic Acid and L-Threonic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Threonic acid, a four-carbon sugar acid, exists as two stereoisomers: D-threonic acid and L-threonic acid. While structurally similar as enantiomers, their biological roles and metabolic fates appear to be distinctly different. This technical guide provides a comprehensive overview of the current scientific understanding of L-threonic acid, a significant metabolite of vitamin C, and contrasts it with the limited available information on D-threonic acid. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and metabolic significance of these molecules.

L-Threonic Acid: A Key Player in Ascorbate (B8700270) Metabolism and Neurological Function

L-Threonic acid is a primary metabolite of L-ascorbic acid (Vitamin C) in humans and other organisms.[1][2][3] Its biological significance stems from its involvement in ascorbate and aldarate metabolism and its emerging role in cognitive enhancement, particularly as a component of magnesium L-threonate.[4]

Metabolic Pathway of L-Threonic Acid

L-threonic acid is formed through the oxidative degradation of L-ascorbic acid.[2] In plants, this process can yield L-threonate and oxalate.[5] The catabolism of L-threonic acid can proceed through various pathways depending on the organism. In many bacteria and plants, L-threonate is metabolized into intermediates of central carbon metabolism.[6][7] A key enzyme in this process is L-threonate 3-dehydrogenase, which catalyzes the NAD+-dependent oxidation of L-threonate to 3-dehydro-L-threonate.[7]

Biological Roles of L-Threonic Acid

-

Enhancement of Vitamin C Uptake: L-threonic acid has been shown to influence the uptake and retention of ascorbic acid in cells.[7]

-

Cognitive Function and Neuroprotection: A significant body of research focuses on the effects of magnesium L-threonate (MgT), a salt of L-threonic acid, on brain health. Studies suggest that L-threonate can enhance the bioavailability of magnesium in the brain, leading to increased synaptic density and plasticity.[1][8][9][10] This has been linked to improvements in learning and memory.[8][9] The proposed mechanism involves the upregulation of NMDA receptors and the activation of downstream signaling pathways like ERK/CREB.[4]

-

Potential Role in Androgenic Alopecia: In vitro studies have suggested that L-threonate may inhibit the expression of Dickkopf-1 (DKK1), a protein implicated in androgen-driven balding.[3]

D-Threonic Acid: An Enantiomer with an Obscure Biological Role

In stark contrast to its L-isomer, the biological role of D-threonic acid is not well-documented in scientific literature. While it is known to be the enantiomer of L-threonic acid, specific metabolic pathways, biological functions, and potential therapeutic applications remain largely uncharacterized.[3][11] Some metabolic databases list enzymes such as 4-phospho-D-threonate 3-dehydrogenase and D-threonate 4-kinase, suggesting that D-threonic acid can be metabolized in certain organisms.[1] However, detailed studies elucidating these pathways and their physiological relevance are lacking.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies on the effects of L-threonic acid, primarily in the form of magnesium L-threonate.

Table 1: Preclinical Effects of Magnesium L-Threonate on Synaptic Plasticity and Cognitive Function

| Parameter | Model | Treatment | Result | Reference |

| Synaptic Density | Rodent Hippocampus | Magnesium L-Threonate | Increased density of synaptophysin-/synaptobrevin-positive puncta | [12] |

| Long-Term Potentiation (LTP) | Rodent Hippocampus | Magnesium L-Threonate | Enhanced LTP | |

| Learning and Memory | Aged Rats | Magnesium L-Threonate | ~15% more correct choices in T-maze test compared to untreated rats (p<0.05) | [13] |

| Brain Magnesium Levels | Rodents | Oral Magnesium L-Threonate | Increase in cerebrospinal fluid magnesium concentrations by 7-15% | [2] |

Table 2: Clinical Effects of Magnesium L-Threonate on Cognitive Function in Humans

| Study Population | Treatment | Duration | Key Findings | Reference |

| Healthy Chinese Adults (18-65 years) | Magtein®PS (Magnesium L-threonate, phosphatidylserine, vitamins C & D) | 30 days | Significant improvements in all five subcategories of "The Clinical Memory Test" | [5] |

| Older Adults with Cognitive Impairment | Magnesium L-Threonate (1.5-2g/day) with Vitamins C & D | 12 weeks | 13.1% improvement in working memory at week 6 (p=0.023) | [13] |

Experimental Protocols

Spectrophotometric Assay for L-Threonate Dehydrogenase Activity

This protocol is adapted from a method for detecting L-threonate dehydrogenase activity in plant extracts.[14]

Principle: The activity of L-threonate dehydrogenase is measured by monitoring the reduction of NAD+ to NADH. In this coupled assay, the produced NADH reduces phenazine (B1670421) methosulfate (PMS), which in turn reduces nitroblue tetrazolium (NBT) to form a colored formazan (B1609692) product. The rate of formazan formation is proportional to the enzyme activity and can be measured spectrophotometrically at 570 nm.

Reagents:

-

Enzyme Extract: Concentrated soluble protein extract from the sample of interest.

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.015 mM NBT, 0.003 mM PMS, 5% DMSO, and 1% Triton X-100.

-

Substrate Solution: 100 mM Tris-HCl, pH 8.0, containing 1 mM NAD+ and 1 mM calcium L-threonate.

Procedure:

-

Pre-incubate 80 µL of the reaction buffer and 10 µL of the substrate solution in a microplate well at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the concentrated enzyme extract to the well and mix quickly.

-

Immediately begin monitoring the increase in absorbance at 570 nm over time using a microplate reader.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of formazan per minute under the assay conditions.

HPLC Method for the Analysis of this compound Isomers

This protocol provides a general framework for the separation and quantification of D- and L-threonic acid isomers using High-Performance Liquid Chromatography (HPLC). The specific parameters may require optimization depending on the sample matrix and instrumentation.

Principle: The separation of the stereoisomers is achieved on a chiral stationary phase, which allows for differential interaction with the D- and L-enantiomers. Detection is typically performed using a UV detector or a mass spectrometer.

Instrumentation and Columns:

-

HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV or MS).

-

Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase).

Mobile Phase:

-

A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate). The exact composition and pH should be optimized for optimal separation.

Procedure:

-

Sample Preparation: Prepare samples by dissolving them in a suitable solvent, followed by filtration through a 0.22 µm filter to remove particulate matter.

-

Chromatographic Conditions:

-

Set the column temperature.

-

Equilibrate the column with the mobile phase at a constant flow rate.

-

Inject the prepared sample.

-

-

Detection: Monitor the elution of the isomers at a specific wavelength (if using a UV detector) or by their mass-to-charge ratio (if using a mass spectrometer).

-

Quantification: Create a calibration curve using standards of known concentrations of D- and L-threonic acid to quantify the isomers in the samples.

L-threonic acid is a biologically significant molecule with a well-defined role as a metabolite of vitamin C and a promising agent for enhancing cognitive function, particularly when combined with magnesium. Its metabolic pathways and enzymatic regulation are areas of active research. In contrast, the biological role of D-threonic acid remains largely enigmatic. Future research is warranted to elucidate the metabolic fate and potential physiological effects of D-threonic acid to provide a complete picture of the biological importance of both this compound stereoisomers. This knowledge will be crucial for researchers and drug development professionals exploring the therapeutic potential of these compounds.

References

- 1. threonate catabolism [iubmb.qmul.ac.uk]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Magnesium-L-threonate Ameliorates Cognitive Deficit by Attenuating Adult Hippocampal Neurogenesis Impairment in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro characterization of alternative l-threonate and d-erythronate catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-threonic Acid|High-Purity Reagent|RUO [benchchem.com]

- 8. droracle.ai [droracle.ai]

- 9. Magnesium L-Threonate Regenerates Brain Structures - Life Extension [lifeextension.com]

- 10. researchgate.net [researchgate.net]

- 11. (2S,3R)-2,3,4-Trihydroxybutanoic acid | C4H8O5 | CID 151152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Enhancement of learning and memory by elevating brain magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. metagenicsinstitute.com [metagenicsinstitute.com]

- 14. Metabolism of L-threonate, an ascorbate degradation product, requires a protein with L-threonate metabolizing domains in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of Threonic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonic acid, a four-carbon sugar acid, and its diastereomer, erythronic acid, are compounds of significant interest in various scientific disciplines, including drug development and metabolic research. Their biological activity is intrinsically linked to their stereochemistry. This technical guide provides a comprehensive overview of the four stereoisomers of 2,3,4-trihydroxybutanoic acid: D-threonic acid, L-threonic acid, D-erythronic acid, and L-erythronic acid. This document details their physicochemical properties, outlines experimental protocols for their synthesis and separation, and visualizes key metabolic and experimental workflows.

Introduction to this compound and its Stereoisomers

This compound and erythronic acid are aldonic acids derived from the four-carbon sugars threose and erythrose, respectively. They share the same chemical formula (C₄H₈O₅) but differ in the spatial arrangement of their atoms, leading to the existence of four distinct stereoisomers. These are two pairs of enantiomers: D-(-)-threonic acid and L-(+)-threonic acid, and D-(-)-erythronic acid and L-(+)-erythronic acid. The this compound and erythronic acid pairs are diastereomers of each other.

L-threonic acid is a known metabolite of Vitamin C (L-ascorbic acid) in plants and mammals.[1][2] The stereochemical configuration of these molecules is paramount as it dictates their interaction with chiral biological systems, thereby influencing their metabolic fate and physiological effects.

Physicochemical Properties of Threonic and Erythronic Acid Isomers

A comparative summary of the key physicochemical properties of the four stereoisomers is presented in the table below. It is important to note that experimentally determined data for the free acid forms, particularly melting points for this compound, are limited in the literature. Much of the available data pertains to their salt forms.

| Property | D-Threonic Acid | L-Threonic Acid | D-Erythronic Acid | L-Erythronic Acid |

| IUPAC Name | (2S,3R)-2,3,4-Trihydroxybutanoic acid | (2R,3S)-2,3,4-Trihydroxybutanoic acid | (2R,3R)-2,3,4-Trihydroxybutanoic acid | (2S,3S)-2,3,4-Trihydroxybutanoic acid |

| Molecular Formula | C₄H₈O₅ | C₄H₈O₅ | C₄H₈O₅ | C₄H₈O₅ |

| Molecular Weight ( g/mol ) | 136.10 | 136.10 | 136.10 | 136.10 |

| Melting Point (°C) | Data not available for free acid | Data not available for free acid | 100 - 102[3] | 100 - 102 |

| Specific Rotation ([α]²⁰/D) | approx. -16° (in H₂O, c=1) | +16° (in H₂O, c=1) | Data not available | Data not available |

| pKa | ~3.4 (Predicted) | ~3.4 (Predicted) | ~3.4 (Predicted) | ~3.4 (Predicted) |

Note: The specific rotation for D-threonic acid is inferred from the value for L-threonic acid, as enantiomers have equal but opposite rotations. The melting point for L-erythronic acid is inferred to be the same as its enantiomer, D-erythronic acid. The melting point for the calcium salt of L-threonic acid is reported to be >300 °C.

Experimental Protocols

Synthesis of L-Threonic Acid from L-Ascorbic Acid

This protocol is adapted from a patented method for the preparation of L-threonic acid via the oxidation of L-ascorbic acid.[4]

Materials:

-

L-Ascorbic Acid (Vitamin C)

-

Deionized Water

-

35% Hydrogen Peroxide

-

Calcium Hydroxide (B78521)

-

Catalase

-

Reaction vessel with temperature control

Procedure:

-

Dissolve 10 kg of L-ascorbic acid in 200 L of deionized water in a suitable reaction vessel.

-

Cool the solution and add 12 L of 35% hydrogen peroxide, ensuring the temperature is maintained at or below 20°C.

-

Slowly add 4.5 kg of calcium hydroxide to the reaction mixture, controlling the temperature at 35°C.

-

Allow the reaction to proceed for 3 hours at 35°C.

-

After the reaction is complete, add catalase to decompose any remaining hydrogen peroxide and remove molecular oxygen from the solution.

-

The resulting product is calcium L-threonate, which can be further purified or converted to the free acid.

Chiral Separation of Threonic and Erythronic Acid Isomers by High-Performance Liquid Chromatography (HPLC)

The separation of the four stereoisomers is a significant analytical challenge due to their similar chemical properties. Chiral HPLC is the most effective method for their resolution. A general protocol outline is provided below, which would require optimization for specific instrumentation and applications.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or refractive index detector.

-

Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based columns (e.g., α1-acid glycoprotein) are often effective for separating sugar acids.[5]

Mobile Phase (Illustrative Example for a Polysaccharide-based CSP):

-

A mixture of hexane (B92381) and isopropanol (B130326) with a small percentage of a modifier like trifluoroacetic acid (TFA) is a common mobile phase for normal-phase chiral separations. For example, a starting mobile phase could be Hexane:Isopropanol:TFA (80:20:0.1 v/v/v).[6]

-

The exact ratio of the solvents would need to be optimized to achieve baseline separation of all four isomers.

General Procedure:

-

Prepare a standard mixture containing all four stereoisomers of 2,3,4-trihydroxybutanoic acid in a suitable solvent (e.g., the mobile phase).

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the standard mixture and monitor the elution profile.

-

Adjust the mobile phase composition (e.g., the percentage of isopropanol) and flow rate to optimize the separation, aiming for a resolution factor (Rs) greater than 1.5 between all adjacent peaks.

-

Once optimized, the method can be used for the analysis of unknown samples.

Visualizations

Metabolic Pathway of L-Ascorbic Acid to L-Threonic Acid

The following diagram illustrates a simplified pathway for the degradation of L-ascorbic acid (Vitamin C) to L-threonic acid. This is a significant metabolic route in both plants and animals.[1]

References

- 1. Ascorbic acid metabolism and functions: A comparison of plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ascorbate as a Biosynthetic Precursor in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythronic acid | C4H8O5 | CID 2781043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. researchgate.net [researchgate.net]

The Natural Occurrence of Threonic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonic acid, a four-carbon aldonic acid, is a naturally occurring metabolite in the plant kingdom, primarily recognized as a degradation product of L-ascorbic acid (Vitamin C). Its presence has been confirmed in various plant species, where it plays a role in carbon metabolism and the biosynthesis of other organic acids. This technical guide provides a comprehensive overview of the natural occurrence of threonic acid in plants, its biosynthetic pathways, and its subsequent metabolic fate. Detailed experimental protocols for its extraction and quantification are presented, alongside quantitative data where available. Furthermore, key metabolic pathways are visualized to facilitate a deeper understanding of its physiological significance in plants.

Introduction

L-Threonic acid is a sugar acid that has garnered increasing interest due to its biological activities and its role as a key metabolite in the catabolism of L-ascorbic acid, one of the most abundant antioxidants in plants. The degradation of L-ascorbic acid can follow different pathways, with the cleavage of the C2-C3 bond leading to the formation of oxalic acid and L-threonic acid. This process is not merely a passive degradation but an integral part of plant metabolism, with this compound serving as a precursor for other compounds or being channeled into central carbohydrate metabolism. Understanding the natural occurrence and metabolism of this compound is crucial for researchers in plant physiology, biochemistry, and drug development, particularly for those investigating ascorbate (B8700270) metabolism and its implications for plant stress responses and nutritional quality.

Natural Occurrence and Quantitative Data

L-Threonic acid has been identified as a natural constituent in the leaves of several plant species, most notably in Pelargonium crispum (lemon geranium) and Rumex x acutus (sorrel). While its presence is confirmed, comprehensive quantitative data on its concentration across a wide range of plant species and tissues remain limited in the available literature. The concentration of this compound is influenced by various factors, including plant species, tissue type, developmental stage, and environmental conditions that affect L-ascorbic acid metabolism.

For instance, in creeping bentgrass, exogenous application of γ-aminobutyric acid (GABA) under heat stress led to an accumulation of various organic acids, including this compound, suggesting its role in stress response pathways.

Table 1: Documented Natural Occurrence of L-Threonic Acid in Plants

| Plant Species | Common Name | Tissue | Reference |

| Pelargonium crispum | Lemon Geranium | Leaves | |

| Rumex x acutus | Sorrel | Leaves | |

| Arabidopsis thaliana | Thale Cress | General | |

| Vitis vinifera | Grape | General | |

| Creeping Bentgrass | - | Leaves |

Note: This table represents documented occurrences; the absence of a plant from this list does not signify the absence of this compound.

Biosynthesis and Metabolic Pathways

The primary biosynthetic route for L-threonic acid in plants is the oxidative degradation of L-ascorbic acid. This process involves the cleavage of the carbon backbone of ascorbate.

Biosynthesis from L-Ascorbic Acid

The pathway commences with the oxidation of L-ascorbic acid to dehydroascorbic acid (DHA). Subsequent hydrolytic cleavage of the lactone ring of DHA and cleavage of the C2-C3 bond yields L-threonic acid (a C4 fragment) and oxalic acid (a C2 fragment).

threonic acid in ascorbate and aldarate metabolism

An In-depth Technical Guide on the Role of Threonic Acid in Ascorbate (B8700270) and Aldarate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a four-carbon sugar acid, is a significant metabolite in the ascorbate and aldarate metabolic pathways. The L-isomer, L-threonic acid, is primarily known as a degradation product of L-ascorbic acid (Vitamin C). Its presence and metabolism are of considerable interest in various fields, from plant biology to human health and neuroscience. This document provides a comprehensive overview of the role of this compound, detailing its metabolic pathways, the enzymes involved, and relevant experimental methodologies.

L-threonic acid is formed through the oxidative cleavage of L-ascorbic acid. It is a normal component of human blood and aqueous humour and has been identified as a metabolite in plants, algae, and various microorganisms.[1][2] Research has also explored the role of L-threonate in enhancing the bioavailability of magnesium in the brain, suggesting potential applications in cognitive health. This guide will delve into the core biochemical pathways involving this compound, providing a technical foundation for researchers in this area.

Metabolic Pathways

Formation of L-Threonic Acid from L-Ascorbic Acid Degradation

The primary route for the formation of L-threonic acid is the catabolism of L-ascorbic acid. This degradation can occur through both enzymatic and non-enzymatic pathways. In most plants and mammals, the degradation of ascorbate proceeds via dehydroascorbate, yielding oxalate (B1200264) and L-threonate.[3]

The key steps are as follows:

-

Oxidation of L-Ascorbic Acid: L-ascorbic acid is oxidized to dehydroascorbic acid (DHA). This can be catalyzed by enzymes such as ascorbate oxidase.

-

Hydrolysis of Dehydroascorbic Acid: DHA is hydrolyzed to 2,3-diketo-L-gulonic acid.

-

Oxidative Cleavage: 2,3-diketo-L-gulonic acid is unstable and undergoes oxidative cleavage. In many plants, this leads to the formation of oxalate (from carbons 1-2 of ascorbate) and L-threonate (from carbons 3-6 of ascorbate). A key intermediate in this process in some plant cells is 4-O-oxalyl-L-threonate, which is then hydrolyzed by an esterase to yield oxalate and L-threonate.

Aldarate Metabolism: The Fate of L-Threonic Acid

Once formed, L-threonic acid enters the aldarate metabolism pathway. A key enzymatic step in this pathway is the oxidation of L-threonate by L-threonate 3-dehydrogenase.

The reaction is as follows:

-

L-threonate + NAD⁺ ⇌ 3-dehydro-L-threonate + NADH + H⁺

3-dehydro-L-threonate can then be further metabolized. In some organisms, this can lead to the formation of tartaric acid or be channeled into central carbohydrate metabolism. For instance, in bacteria, L-threonate can be converted in a few steps to dihydroxyacetone phosphate, an intermediate in glycolysis.

Quantitative Data

Comprehensive quantitative data on the kinetics of all enzymes in the this compound metabolic pathway are limited in the literature. However, some studies provide valuable insights into the concentrations and effects of this compound.

Table 1: Pharmacokinetic Parameters of L-Threonate in Humans

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Linear Range (Plasma) | 0.25 - 50 µg/mL | HPLC-MS/MS analysis | [4][5] |

| Linear Range (Urine) | 2.5 - 500 µg/mL | HPLC-MS/MS analysis | [4][5] |

| Lower Limit of Quantitation (Plasma) | 0.25 µg/mL | HPLC-MS/MS analysis | [4][5] |

| Lower Limit of Quantitation (Urine) | 2.5 µg/mL | HPLC-MS/MS analysis | [4][5] |

| Time to Max Concentration (Tmax) | ~2.0 hours | Single oral dose in healthy subjects | [5] |

| Half-life (t1/2) | ~2.5 hours | Single oral dose in healthy subjects |[5] |

Table 2: Effects of L-Threonate on Ascorbic Acid Accumulation in Cell Culture

| Cell Line | Optimal L-Threonate Concentration for Max Ascorbic Acid Accumulation | Reference |

|---|---|---|

| Human Lung Fibroblasts | 9.1 mM | ProQuest ID: 304489378 |

| Human Hepatocytes | 3.1 mM | ProQuest ID: 304489378 |

Experimental Protocols

Assay for L-Threonate Dehydrogenase Activity

This protocol is adapted from a method used for detecting L-threonate dehydrogenase activity in plant extracts.

Objective: To measure the activity of L-threonate dehydrogenase by monitoring the production of formazan (B1609692) from the reduction of nitroblue tetrazolium (NBT).

Materials:

-

Microplate reader

-

Reaction Solution: 100 mM Tris-HCl (pH 8.0), 0.015 mM NBT, 0.003 mM phenazine (B1670421) methosulfate (PMS), 5% DMSO, 1% Triton X-100

-

Substrate Solution: 100 mM Tris-HCl (pH 8.0), 1 mM NAD⁺, 1 mM calcium L-threonate

-

Enzyme extract (e.g., concentrated protein extract from tissue homogenate)

Procedure:

-

Pre-incubate 80 µL of the Reaction Solution and 10 µL of the Substrate Solution in a microplate well at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the concentrated enzyme extract to the well and mix quickly.

-

Monitor the formation of formazan by measuring the increase in absorbance at 570 nm over time using a microplate reader.

-

Enzyme activity can be calculated based on the rate of change in absorbance, using the molar extinction coefficient of formazan.

Reference: Adapted from Corpas et al. (2017) as described in a study on Arabidopsis.[6]

Quantification of L-Threonate in Biological Samples by HPLC-MS/MS

This protocol provides a general framework for the determination of L-threonate in plasma and urine.

Objective: To accurately quantify L-threonate concentrations in biological fluids using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Materials:

-

HPLC system coupled with a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

-

YMC J'Sphere C18 column (or equivalent).

-

Mobile Phase: Methanol-acetonitrile-10mM ammonium (B1175870) acetate (B1210297) (20:5:75, v/v/v).

-

Protein precipitation agent (e.g., methanol).

Procedure:

-

Sample Preparation:

-

Plasma: Precipitate proteins by adding a sufficient volume of cold methanol. Vortex and centrifuge to pellet the proteins. Collect the supernatant.

-

Urine: Dilute the urine sample with water.

-

-

Chromatography:

-

Inject the prepared sample onto the C18 column.

-

Elute isocratically with the mobile phase at a flow rate of approximately 0.2 mL/min.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ESI mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

Monitor the ion transition of m/z 134.5 → 74.7 for L-threonate.

-

-

Quantification:

-

Generate a calibration curve using standards of known L-threonate concentrations in the respective matrix (plasma or urine).

-

Calculate the concentration of L-threonate in the samples based on the calibration curve.

-

Reference: Based on the method described by Wang et al. (2006).[4][5]

Cell Culture Protocol for Ascorbic Acid Uptake Studies

This protocol is designed to study the uptake of ascorbic acid in adherent cell lines.

Objective: To measure the rate of ascorbic acid uptake by cultured cells and to study the effects of compounds like L-threonate on this process.

Materials:

-

Adherent cell line (e.g., HepG2 human liver cells).

-

12-well cell culture plates.

-

Complete culture medium.

-

Krebs-Ringer buffer (e.g., 133 mM NaCl, 4.93 KCl, 1.23 MgSO₄, 0.85 CaCl₂, 5 mM glucose, 5 mM glutamine, 10 mM HEPES, 10 mM MES, pH 7.4).

-

[¹⁴C]-labeled ascorbic acid.

-

Scintillation counter.

Procedure:

-

Cell Seeding: Plate the cells at a desired density (e.g., 2 x 10⁵ cells/well) in 12-well plates and allow them to adhere and grow to confluence.

-

Pre-incubation (for inhibitor/modulator studies): If testing the effect of L-threonate, pre-incubate the cells with the desired concentration of L-threonate in the culture medium for a specified time.

-

Uptake Assay:

-

Wash the cell monolayer with Krebs-Ringer buffer.

-

Add Krebs-Ringer buffer containing a known concentration of [¹⁴C]-ascorbic acid (and unlabeled ascorbic acid) to each well to start the uptake.

-

Incubate at 37°C for a short, linear period of uptake (e.g., 3-5 minutes, to be determined empirically).

-

-

Stopping the Uptake:

-

Rapidly aspirate the uptake buffer.

-

Wash the cells multiple times with ice-cold Krebs-Ringer buffer to remove extracellular radioactivity.

-

-

Cell Lysis and Quantification:

-

Lyse the cells in each well (e.g., with NaOH or a suitable lysis buffer).

-

Transfer the lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein content of each well.

-

Calculate the rate of uptake (e.g., in pmol/mg protein/min).

-

Reference: Adapted from general methods for vitamin C uptake studies in cell culture.[7]

Conclusion

This compound is a key metabolite at the intersection of ascorbate degradation and aldarate metabolism. Its formation from the breakdown of Vitamin C and its subsequent enzymatic conversion underscore its importance in cellular carbon metabolism. While the qualitative aspects of these pathways are well-documented, there is a need for more extensive quantitative data, such as enzyme kinetic parameters across different species and in various physiological and pathological states. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the nuanced roles of this compound in biological systems. A deeper understanding of this compound metabolism holds potential for applications in nutrition, disease diagnostics, and the development of novel therapeutic strategies.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Showing Compound this compound (FDB022331) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of L-threonate, an ascorbate degradation product, requires a protein with L-threonate metabolizing domains in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms and regulation of vitamin C uptake: studies of the hSVCT systems in human liver epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Microbial Threonic Acid Synthesis: Pathways, Protocols, and Metabolic Engineering Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonic acid, a four-carbon sugar acid and a metabolic derivative of vitamin C, holds potential in various pharmaceutical and chemical applications. While chemical synthesis methods exist, microbial fermentation offers a promising avenue for sustainable and cost-effective production. This technical guide provides an in-depth exploration of potential microbial pathways for L-threonic acid synthesis, outlines detailed experimental protocols for strain development and fermentation, and presents quantitative data from related organic acid production to establish performance benchmarks. As there are no established native microbial pathways for high-yield threonic acid production, this document focuses on hypothetical routes based on known enzymatic reactions, providing a roadmap for future research and development in this area.

Introduction

L-Threonic acid is a significant metabolite of L-ascorbic acid (vitamin C) in both plants and animals.[1][2][3] Its biological roles and potential applications have spurred interest in developing efficient production methods. Microbial biosynthesis presents a compelling alternative to traditional chemical synthesis, offering the advantages of using renewable feedstocks, milder reaction conditions, and the potential for high stereospecificity. This guide details two primary hypothetical metabolic pathways for the microbial production of L-threonic acid, leveraging common microbial chassis organisms like Escherichia coli and Saccharomyces cerevisiae.

Proposed Microbial Pathways for L-Threonic Acid Synthesis

Two plausible synthetic routes are proposed: the L-Ascorbic Acid Degradation Pathway and the L-Threonine Conversion Pathway. These pathways are constructed based on known enzymatic reactions from various organisms that could be heterologously expressed in a suitable microbial host.

Pathway 1: L-Ascorbic Acid Degradation

This pathway mimics the natural degradation of vitamin C, which is known to produce L-threonic acid.[1][4] The starting precursor, L-ascorbic acid, can be supplemented in the fermentation medium or, in more advanced engineered strains, be synthesized de novo.

The key enzymatic steps are:

-

Oxidation of L-ascorbic acid to dehydroascorbic acid.

-

Hydrolysis of dehydroascorbic acid to 2,3-diketo-L-gulonic acid.

-

Decarboxylation of 2,3-diketo-L-gulonic acid to yield L-xylonic acid and subsequently L-threonic acid through intermediate steps. A more direct proposed route in plants involves the cleavage of an intermediate of ascorbic acid catabolism to form oxalic acid and L-threonic acid.[1]

Pathway 2: L-Threonine Conversion

This hypothetical pathway utilizes the common amino acid L-threonine as a precursor. While native L-threonine metabolism in many organisms does not directly lead to L-threonic acid, a synthetic pathway can be engineered.[5][6][7][8][9]

The proposed enzymatic steps are:

-

Transamination or Deamination of L-threonine to form 2-keto-3-hydroxybutyrate.

-

Oxidative decarboxylation of 2-keto-3-hydroxybutyrate to L-2-hydroxy-3-oxobutanoate.

-

Reduction of L-2-hydroxy-3-oxobutanoate to yield L-threonic acid.

Quantitative Data for Microbial Organic Acid Production

Currently, there is no published data on the microbial production of this compound in engineered microorganisms. However, to provide a benchmark for potential production metrics, the following table summarizes the titers, yields, and productivities achieved for other structurally related C4 dicarboxylic acids in metabolically engineered E. coli and S. cerevisiae.

| Organic Acid | Host Organism | Precursor | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| Succinic Acid | E. coli | Glucose | 106 | 1.12 | 2.8 | [10] |

| Fumaric Acid | E. coli | Glucose | 22.4 | 0.61 | 0.31 | [11] |

| Malic Acid | S. cerevisiae | Glucose | 59 | 0.54 | 0.41 | [12] |

| Itaconic Acid | S. cerevisiae | Glucose | 0.168 | N/A | N/A | [13] |

N/A: Not Available

Experimental Protocols

This section provides detailed methodologies for key experiments required for the development and analysis of this compound-producing microbial strains.

General Strain Engineering Workflow

The development of a microbial cell factory for this compound production would follow a systematic metabolic engineering approach.

Host Strain and Plasmid Construction

-

Host Strains: E. coli DH5α for plasmid construction and E. coli BL21(DE3) or S. cerevisiae CEN.PK for production.

-

Gene Synthesis and Cloning:

-

Codon-optimize candidate genes (e.g., ascorbate oxidase, threonine aminotransferase) for expression in the chosen host.

-

Synthesize the genes commercially.

-

Amplify genes using PCR with primers containing appropriate restriction sites.

-

Digest the PCR products and a suitable expression vector (e.g., pETDuet-1 for E. coli, pRS426 for S. cerevisiae) with corresponding restriction enzymes.

-

Ligate the digested gene and vector using T4 DNA ligase.

-

Transform the ligation mixture into competent E. coli DH5α cells.

-

Select positive clones on appropriate antibiotic-containing LB agar (B569324) plates.

-

Verify the constructs by colony PCR and Sanger sequencing.

-

Fermentation Protocol

-

Inoculum Preparation:

-

Inoculate a single colony of the engineered strain into 5 mL of seed medium (e.g., LB for E. coli, YPD for S. cerevisiae) with appropriate antibiotics.

-

Incubate at 37°C (E. coli) or 30°C (S. cerevisiae) with shaking at 250 rpm for 12-16 hours.

-

-

Bioreactor Fermentation:

-

Inoculate a 1 L bioreactor containing 500 mL of fermentation medium with the seed culture to an initial OD600 of 0.1.

-

Fermentation Medium (example for E. coli): 20 g/L glucose, 10 g/L tryptone, 5 g/L yeast extract, 5 g/L NaCl, 1 g/L NH4Cl, 3 g/L KH2PO4, 7.5 g/L K2HPO4, 2 mM MgSO4, and trace metals.

-

Fermentation Conditions:

-

Temperature: 37°C (growth phase), reduced to 30°C for protein expression and production.

-

pH: Maintained at 7.0 by automatic addition of 5 M NaOH.

-

Aeration: 1 vvm (volume of air per volume of liquid per minute).

-

Agitation: 300-600 rpm to maintain dissolved oxygen above 20%.

-

-

Induction: When the OD600 reaches 0.6-0.8, induce protein expression with 0.1-1 mM IPTG (for pET vectors).

-

Fed-batch Strategy: Feed a concentrated glucose solution (e.g., 500 g/L) to maintain the glucose concentration in the bioreactor at a low level (e.g., < 2 g/L) to avoid overflow metabolism.

-

Sampling: Collect samples periodically to measure cell density (OD600), glucose concentration, and this compound concentration.

-

Analytical Method: this compound Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a reliable method for this compound quantification.[14][15]

-

Sample Preparation:

-

Centrifuge 1 mL of fermentation broth at 13,000 rpm for 10 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered sample with the mobile phase as needed.

-

-

HPLC-MS/MS Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for polar compounds like this compound.[16] A C18 column can also be used with an appropriate mobile phase.[14]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Detection (MS/MS):

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific daughter ion (e.g., for L-threonate m/z 134.5 -> 74.7).[14]

-

-

Quantification: Generate a standard curve using known concentrations of pure L-threonic acid.

-

Conclusion and Future Outlook

The microbial synthesis of L-threonic acid is a promising yet underexplored field. This guide has laid out a foundational framework by proposing two key hypothetical biosynthetic pathways and providing detailed experimental protocols to guide future research. The successful implementation of these pathways will rely on a combination of synthetic biology, metabolic engineering, and fermentation optimization. Key challenges will include the identification and characterization of highly efficient enzymes, balancing metabolic fluxes to maximize precursor availability, and minimizing the formation of competing byproducts. The quantitative data from related C4 dicarboxylic acids suggest that with dedicated research and development, microbial production of L-threonic acid at industrially relevant titers is an achievable goal. Future work should focus on enzyme discovery and protein engineering to create a robust and efficient microbial cell factory for L-threonic acid production.

References

- 1. Ascorbate as a Biosynthetic Precursor in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ascorbate degradation: pathways, products, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-threonine 3-dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Threonine - Wikipedia [en.wikipedia.org]

- 7. Threonine formation via the coupled activity of 2-amino-3-ketobutyrate coenzyme A lyase and threonine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Threonine formation via the coupled activity of 2-amino-3-ketobutyrate coenzyme A lyase and threonine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Malic Acid Production by Saccharomyces cerevisiae: Engineering of Pyruvate Carboxylation, Oxaloacetate Reduction, and Malate Export - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic engineering of Saccharomyces cerevisiae for itaconic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN111380991B - Method for detecting content of degradation impurities in vitamin C medicament - Google Patents [patents.google.com]

Threonic Acid: An In-depth Technical Guide to its Role as a Biomarker in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonic acid, a sugar acid and a key metabolite of vitamin C (ascorbic acid), is emerging as a significant biomarker in metabolic studies.[1] Its presence and concentration in biological fluids such as plasma and urine provide a window into the body's oxidative state and vitamin C turnover. This technical guide offers a comprehensive overview of this compound's role as a biomarker, detailing its metabolic origins, analytical methodologies for its detection, and its potential applications in understanding and monitoring metabolic diseases.

Core Concepts

L-threonic acid is a primary product of the degradation of L-ascorbic acid.[2][3][4] This degradation can occur both enzymatically and non-enzymatically.[2][3][4] Under physiological conditions, the breakdown of dehydroascorbate, the oxidized form of vitamin C, yields oxalate (B1200264) and L-threonate.[2][3][4][5] Consequently, elevated levels of this compound can be indicative of increased oxidative stress, where the antioxidant reserves of vitamin C are being consumed at a higher rate.

This compound is a normal constituent of human blood and urine.[1] Its concentration can fluctuate based on dietary intake of vitamin C and the overall metabolic state of the individual. This variability makes it a dynamic biomarker for assessing metabolic shifts and the impact of therapeutic interventions.

Data Presentation: Quantitative Levels of this compound

The quantification of this compound in biological matrices is crucial for its validation and application as a biomarker. The following tables summarize the available quantitative data for this compound in healthy individuals and in the context of a specific metabolic condition.

| Biological Matrix | Population | Mean Concentration (± SD) | Method | Reference |

| Urine | Healthy Adults | 10.0 ± 7.0 µmol/mmol creatinine | Not Specified | [6] |

| Analytical Method | Matrix | Linear Range | Lower Limit of Quantitation (LLOQ) | Reference |

| HPLC-MS/MS | Human Plasma | 0.25 - 50 µg/mL | 0.25 µg/mL | [7] |

| HPLC-MS/MS | Human Urine | 2.5 - 500 µg/mL | 2.5 µg/mL | [7] |

| LC-MS/MS with Derivatization | Human Plasma | 100 - 10,000 ng/mL | Not Specified | [8] |

| Condition | Biomarker | AUC | Population | Reference |

| Ischemic Stroke | Threonate | 0.877 | Male Patients |

Note: Further research is needed to establish definitive concentration ranges for this compound in a wider variety of metabolic diseases, such as diabetes and neurodegenerative disorders, to enhance its clinical utility as a biomarker.

Signaling and Metabolic Pathways

Vitamin C Degradation Pathway

The degradation of Vitamin C to L-threonic acid is a key pathway in understanding its role as a biomarker for oxidative stress. This pathway involves the oxidation of ascorbic acid to dehydroascorbic acid, which is then hydrolyzed to 2,3-diketogulonic acid. Subsequent cleavage of 2,3-diketogulonic acid yields oxalate and L-threonic acid.

Vitamin C degradation to L-threonic acid and oxalate.

Putative Signaling Pathway of Magnesium L-Threonate

Magnesium L-threonate (MgT) is a compound that has garnered interest for its potential cognitive benefits. The proposed mechanism involves the ability of the L-threonate moiety to facilitate the transport of magnesium across the blood-brain barrier, thereby increasing magnesium concentration in the brain. This elevation in brain magnesium is thought to enhance synaptic plasticity by modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for learning and memory.

Proposed mechanism of Magnesium L-threonate on cognitive function.

Experimental Protocols

Accurate and reproducible quantification of this compound is paramount for its use in metabolic studies. The most widely accepted method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation

For Human Plasma:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent such as acetonitrile (B52724) or methanol.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the this compound and other small molecules.

-

Drying (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

For Human Urine:

-

Thawing and Centrifugation: If frozen, thaw urine samples at room temperature. Centrifuge at a moderate speed (e.g., 4,000 rpm) for 5-10 minutes to remove any particulate matter.

-

Dilution: Dilute the urine sample with deionized water (a 1:1 to 1:4 dilution is common) to reduce matrix effects.

-

Filtration: Filter the diluted sample through a 0.22 µm filter to remove any remaining particulates before injection into the LC-MS/MS system.

HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of this compound.

-

Multiple Reaction Monitoring (MRM): The quantification of this compound is achieved by monitoring specific precursor-to-product ion transitions. A common transition for this compound is m/z 135.0 -> 85.0.

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₄-threonic acid) is highly recommended for accurate quantification to correct for matrix effects and variations in instrument response.

-

Experimental Workflow

General workflow for quantifying this compound in biological samples.

Applications in Research and Drug Development

The ability to accurately measure this compound levels opens up several avenues for research and drug development:

-

Biomarker of Oxidative Stress: this compound can serve as a non-invasive biomarker to assess the level of oxidative stress in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and diabetes.

-

Monitoring Vitamin C Status: Measuring this compound can provide a more dynamic picture of vitamin C turnover than static plasma ascorbate (B8700270) levels, reflecting the rate of its consumption as an antioxidant.

-

Pharmacodynamic Biomarker: In the development of drugs that modulate oxidative stress, this compound levels can be used as a pharmacodynamic biomarker to assess the drug's efficacy in mitigating oxidative damage.

-

Nutraceutical and Functional Food Development: The impact of dietary interventions with antioxidants on in vivo oxidative stress can be monitored by measuring changes in urinary or plasma this compound concentrations.

-

Cognitive Health Research: Given the interest in Magnesium L-threonate for cognitive enhancement, monitoring this compound levels could be relevant in studies investigating its metabolism and effects on the central nervous system.

Conclusion

This compound is a promising biomarker for metabolic studies, offering valuable insights into oxidative stress and vitamin C metabolism. Standardized and validated analytical methods, primarily HPLC-MS/MS, are available for its reliable quantification in biological fluids. While further research is needed to establish its clinical utility across a broader spectrum of diseases, the existing data strongly support its potential as a valuable tool for researchers, scientists, and drug development professionals. The continued investigation of this compound is poised to enhance our understanding of metabolic dysregulation and aid in the development of novel therapeutic and preventative strategies.

References

- 1. manuals.plus [manuals.plus]

- 2. Vitamin C degradation in plant cells via enzymatic hydrolysis of 4-O-oxalyl-L-threonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vitamin C degradation in plant cells via enzymatic hydrolysis of 4-O-oxalyl-l-threonate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. metagenicsinstitute.com [metagenicsinstitute.com]

- 7. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS method with chemical derivatization for quantitation of L-threonate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Properties and Stability of Threonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of threonic acid, a key metabolite of ascorbic acid (Vitamin C). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who are working with or interested in this compound.

Chemical and Physical Properties

This compound is a four-carbon sugar acid with the molecular formula C₄H₈O₅.[1][2][3][4][5][6] In biological systems, it is predominantly found as the L-enantiomer, L-threonic acid ((2R,3S)-2,3,4-trihydroxybutanoic acid), which is a primary product of the oxidative degradation of L-ascorbic acid.[4][7][8][9] It is classified as a weak acid.[1][10]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₅ | [1][2][3][4][5][6] |

| Molecular Weight | 136.10 g/mol | [1][2][3][4][6] |

| pKa | 3.4 - 4.0 | [1][10] |

| Water Solubility | ~ 53 mg/mL (at neutral pH) | [1][2][9] |

| Melting Point | >300 °C (for L-threonic acid calcium salt) | [11][12] |

| Optical Rotation ([α]D) | +16° (c=1 in H₂O, for L-threonic acid calcium salt at 20°C) | [11][12] |

Chemical Stability and Degradation

The stability of this compound is a critical consideration for its handling, storage, and application in research and pharmaceutical development. It is primarily known as a degradation product of the less stable L-ascorbic acid.

Formation from Ascorbic Acid Degradation

L-threonic acid is a major catabolite of L-ascorbic acid (Vitamin C).[7] The degradation process is initiated by the oxidation of ascorbic acid, which can proceed through both enzymatic and non-enzymatic pathways.[1] The initial oxidation product is dehydroascorbic acid, which can be further metabolized. One of the key intermediates in the pathway leading to this compound is 4-O-oxalyl-L-threonate.

The following diagram illustrates the simplified degradation pathway of L-ascorbic acid to L-threonic acid.

Intrinsic Stability

While this compound is a product of degradation, its own stability profile is important. Information regarding its sensitivity to pH, temperature, and light is not extensively documented in publicly available literature. However, its structure as a polyhydroxy carboxylic acid suggests potential for esterification, lactonization, and oxidation under certain conditions. The stability of metal salts of L-threonic acid has been noted, with zinc L-threonate showing stability in alkaline conditions (pH ~11) and ferrous L-threonate exhibiting relatively high stability in solution.[13]

Biological and Metabolic Pathways

In biological systems, L-threonic acid is a substrate in the ascorbate (B8700270) and aldarate metabolism pathway.[1][9][10] It can be acted upon by the enzyme L-threonate 3-dehydrogenase, which converts it to 3-dehydro-L-threonate.[1][10] Furthermore, L-threonic acid can be catabolized and its carbon skeleton can enter the central carbon metabolism. In some microorganisms, catabolic pathways exist that degrade L-threonate into dihydroxyacetone phosphate (B84403) (DHAP).[14]

The metabolic fate of L-threonic acid can vary between species. For instance, in the plant Pelargonium crispum, it is oxidized to L-tartaric acid, whereas in Rumex x acutus, it is further metabolized into carbon dioxide, sucrose, and other carbohydrates.

The following diagram illustrates the central role of L-threonic acid in metabolism.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and stability properties of this compound are not widely published. Therefore, the following sections provide generalized, standard methodologies that can be adapted for the characterization of this compound.

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) of a weak acid like this compound using potentiometric titration.[11]

Materials:

-

This compound sample

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized water

-

pH meter with a suitable electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Prepare a ~1 mM solution of this compound in deionized water.

-